molecular formula C12H19F3N2O3 B2358746 Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 153198-06-2

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No.: B2358746
CAS No.: 153198-06-2
M. Wt: 296.29
InChI Key: ZEUFBULRXXJOQX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to achieve consistent product quality. The final product is often purified using techniques such as recrystallization or chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in applications requiring high chemical stability .

Properties

IUPAC Name

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-8(5-7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUFBULRXXJOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 4-aminopiperidine-1-carboxylate (48.7 g, 0.243 mol) and DIPEA (130 mL, 0.749 mol) in DCM (250 mL) was added ethyl trifluoroacetate (35.6 mL, 0.300 mol) dropwise while stirring. After 20 hours, the solution was washed with citric acid solution (200 mL×3, 10% w/v aq) and sodium bicarbonate solution (200 mL×3, cone aq), dried (MgSO4), and filtered through silica (24 g). The silica was washed with DCM and the combined eluant was partially concentrated (100 mL), and used directly in the next step.
Quantity
48.7 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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